molecular formula C9H8F3NO2 B1395197 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone CAS No. 944900-51-0

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone

Cat. No.: B1395197
CAS No.: 944900-51-0
M. Wt: 219.16 g/mol
InChI Key: LHFULBDACFZZOW-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H6F3NO. It features a trifluoromethyl group and a methoxy group attached to a pyridine ring, making it a versatile building block in organic synthesis. This compound is known for its unique combination of functional groups, which contribute to its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the lithiation of a precursor compound followed by trapping with electrophiles .

Industrial Production Methods

Industrial production of this compound often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of deep-eutectic solvents and whole-cell biocatalysts to enhance catalytic efficiency and reduce cytotoxicity .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include oximes, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:

The presence of both the trifluoromethyl and methoxy groups in this compound makes it unique, providing a balance of stability and reactivity that is advantageous in various applications.

Properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5(14)7-3-6(9(10,11)12)4-13-8(7)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFULBDACFZZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698345
Record name 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-51-0
Record name 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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